tert-Butyl (phenylmethylene)carbamate
Description
tert-Butyl (phenylmethylene)carbamate is a carbamate derivative characterized by a tert-butyl group and a phenylmethylene moiety. Carbamates of this class are frequently utilized as intermediates in organic synthesis, particularly in pharmaceutical research for the protection of amine groups during multi-step reactions. The tert-butyl group enhances steric bulk, improving stability under acidic conditions, while the phenylmethylene substituent may influence electronic properties and reactivity .
Properties
IUPAC Name |
tert-butyl (NE)-N-benzylidenecarbamate | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H15NO2/c1-12(2,3)15-11(14)13-9-10-7-5-4-6-8-10/h4-9H,1-3H3/b13-9+ | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
XFRQMBFCAKTYIV-UKTHLTGXSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)(C)OC(=O)N=CC1=CC=CC=C1 | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
CC(C)(C)OC(=O)/N=C/C1=CC=CC=C1 | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H15NO2 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
205.25 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
150884-50-7 | |
| Record name | tert-Butyl (phenylmethylene)carbamate | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/information-on-chemicals | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Biological Activity
tert-Butyl (phenylmethylene)carbamate is a carbamate derivative that has garnered attention in various fields, particularly in medicinal chemistry and organic synthesis. This compound is characterized by its unique structure, which enables it to interact with biological systems effectively. The biological activity of this compound has been investigated in several studies, revealing its potential applications in drug development and enzyme inhibition.
- Molecular Formula : C12H15NO2
- Molar Mass : 219.25 g/mol
- Structure : The compound features a tert-butyl group attached to a phenylmethylene moiety, which contributes to its reactivity and interaction with biological targets.
The biological activity of this compound is largely attributed to its ability to act as an inhibitor of various enzymes. The carbamate group allows for hydrogen bonding and electrostatic interactions with active sites on enzymes, modulating their activity. This mechanism can lead to significant biological effects, including the inhibition of amyloid beta peptide aggregation, which is relevant in neurodegenerative diseases such as Alzheimer's disease.
Enzyme Inhibition
Research indicates that this compound exhibits inhibitory effects on key enzymes involved in neurodegenerative processes:
- β-Secretase Inhibition : This compound has been shown to inhibit β-secretase activity, which is crucial for the cleavage of amyloid precursor protein and subsequent formation of amyloid plaques.
- Acetylcholinesterase Inhibition : The compound also acts as an acetylcholinesterase inhibitor, enhancing cholinergic neurotransmission by preventing the breakdown of acetylcholine.
Case Studies
- In Vitro Studies : A study demonstrated that this compound could protect astrocytes from apoptosis induced by amyloid beta 1-42. The compound reduced levels of TNF-α and free radicals, suggesting a neuroprotective effect against oxidative stress .
- In Vivo Studies : In models mimicking Alzheimer's disease, the compound showed a moderate effect on reducing amyloid plaque formation compared to standard treatments like galantamine. However, the overall efficacy was limited due to bioavailability issues in the brain .
Research Findings Overview
Comparison with Similar Compounds
Structural and Functional Variations
The following table summarizes key structural differences and properties of tert-Butyl (phenylmethylene)carbamate and related compounds:
Q & A
Q. How to ensure regulatory compliance in multi-institutional studies involving this compound?
- Methodological Answer : Align with OSHA Hazard Communication Standard (HCS 2012) and IARC guidelines. Maintain SDS documentation (Sections 8–11) for hazard identification, exposure controls, and disposal protocols. Train personnel in Globally Harmonized System (GHS) labeling and emergency response procedures .
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
